(5-phenyl-1,2-oxazol-3-yl)methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
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Overview
Description
(5-phenyl-1,2-oxazol-3-yl)methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is a complex organic compound that features both oxazole and benzothiazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their diverse biological activities and chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of effects . For instance, some thiazole derivatives can induce apoptosis and cause cell cycle arrests in certain cell lines .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as thiazole derivatives, have been studied .
Result of Action
Similar compounds have been shown to have significant analgesic and anti-inflammatory activities . Some thiazole derivatives can induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines .
Action Environment
The action of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the benzothiazole moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5-phenyl-1,2-oxazol-3-yl)methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(5-phenyl-1,2-oxazol-3-yl)methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2,1-Benzisoxazoles: Known for their antibiotic and cytotoxic activities.
Bispecific Antibody Drug Conjugates: Used in cancer therapy for their dual-targeting mechanism.
Uniqueness
(5-phenyl-1,2-oxazol-3-yl)methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is unique due to its combination of oxazole and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S2/c22-18(12-25-19-20-15-8-4-5-9-17(15)26-19)23-11-14-10-16(24-21-14)13-6-2-1-3-7-13/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHNQPSSGKHAJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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